molecular formula C11H15N3O2 B1532027 Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate CAS No. 1877407-73-2

Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate

カタログ番号: B1532027
CAS番号: 1877407-73-2
分子量: 221.26 g/mol
InChIキー: IJZAECLJHHKKSN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate is a valuable chemical intermediate based on a 6-(piperidin-1-yl)pyridazine core, a scaffold identified for its significant research potential in medicinal chemistry . This compound serves as a key precursor in structure-activity relationship (SAR) explorations, particularly in the development of novel muscarinic acetylcholine receptor (mAChR) antagonists . Its distinct chemotype is noteworthy for lacking the prototypical basic amine moiety common to many classical mAChR antagonists, thereby helping to expand the chemical diversity of investigational ligands for this receptor class . The pyridazine core is integral to this bioactivity, as research indicates that alternative heterocyclic analogs demonstrate diminished receptor inhibitory activity, underscoring the essential nature of this ring system for effective target engagement . The primary research application of this methyl ester is as a synthetic building block for the design of more complex molecules, such as 3-(4-(arylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines, which are investigated as potent, CNS-penetrant pan-muscarinic antagonists . Compounds featuring this core have shown attractive central nervous system (CNS) penetration profiles in research models (e.g., rat brain:plasma Kp = 2.1), making them highly relevant for neuroscience research applications . Researchers utilize this chemical for its role in multidimensional optimization efforts aimed at enhancing potency against target receptors while managing properties like metabolic stability . This product is intended for research purposes only and is not for diagnostic, therapeutic, or veterinary use.

特性

IUPAC Name

methyl 6-piperidin-1-ylpyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-16-11(15)9-5-6-10(13-12-9)14-7-3-2-4-8-14/h5-6H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZAECLJHHKKSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C(C=C1)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Cyclization to Form Pyridazine Core

A common method to obtain the pyridazine ring involves the reaction of phenylhydrazine hydrochloride derivatives with maleic anhydride or its analogues. This one-step cyclization yields intermediates such as 6-hydroxy-2-phenylpyridazin-3(2H)-one, which serve as key precursors for further functionalization.

Introduction of the Piperidin-1-yl Group

Two main approaches have been reported for introducing the piperidinyl substituent at the 6-position of the pyridazine ring:

  • Method A (Direct Alkylation): The hydroxy group of the pyridazinone intermediate is directly substituted by reaction with 1-(2-chloroethyl)piperidine under basic conditions to afford the piperidinyl-substituted product in high yield.

  • Method B (Two-Step Alkylation and Amination): This involves alkylation of the pyridazinone intermediate with dibromoalkanes to form haloalkyl intermediates, followed by nucleophilic substitution with piperidine or its derivatives under mild basic conditions to yield the final piperidinyl compounds.

These methods allow for flexibility in modifying the alkyl chain length and substituents on the piperidine ring.

Representative Synthetic Scheme

Step Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Phenylhydrazine hydrochloride + Maleic anhydride 6-hydroxy-2-phenylpyridazin-3(2H)-one (Intermediate 8) High One-step cyclization
2A Intermediate 8 + 1-(2-chloroethyl)piperidine, base Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate (Direct substitution) High Method A: direct alkylation
2B Intermediate 8 + dibromoalkane, base Haloalkyl intermediate (10 or 11) Moderate Alkylation step
3B Haloalkyl intermediate + Piperidine, base This compound Moderate Method B: nucleophilic substitution
4 Carboxylic acid intermediate + Methanol, acid/base catalyst Methyl ester derivative High Esterification if needed

Detailed Research Findings and Data

A comprehensive study published in the Journal of Medicinal Chemistry (2016) describes the synthesis of pyridazinone derivatives including piperidinyl-substituted analogs with high affinity for σ1 receptors, which includes compounds structurally related to this compound.

  • The key intermediate 6-hydroxy-2-phenylpyridazin-3(2H)-one was synthesized via cyclization of phenylhydrazine hydrochloride and maleic anhydride.

  • The piperidinyl substituent was introduced by reaction with 1-(2-chloroethyl)piperidine under basic conditions, resulting in high yields of the target compound.

  • Alternative two-step procedures involving dibromoalkane intermediates followed by substitution with piperidine were also effective, allowing for structural diversity.

  • Reaction conditions typically involved mild bases such as potassium carbonate, and solvents like dimethylformamide (DMF) or acetonitrile.

  • The final compounds were purified by standard chromatographic techniques and characterized by spectroscopic methods.

Comparative Table of Preparation Methods

Method Key Reagents Reaction Type Yield Advantages Limitations
Direct Alkylation (Method A) 6-hydroxy-pyridazinone + 1-(2-chloroethyl)piperidine + base Nucleophilic substitution High (typically >80%) Simple, fewer steps, high yield Limited to available alkyl halides
Two-Step Alkylation + Amination (Method B) 6-hydroxy-pyridazinone + dibromoalkane + piperidine + base Alkylation then substitution Moderate (50-70%) Allows for varied alkyl chain length More steps, moderate yields

Notes on Reaction Optimization

  • Base choice and solvent polarity critically influence the substitution efficiency in both methods.

  • Temperature control is essential to avoid side reactions such as elimination or over-alkylation.

  • Purification steps often involve recrystallization or column chromatography to achieve high purity.

化学反応の分析

Types of Reactions

Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced pyridazine derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce reduced pyridazine derivatives. Substitution reactions can introduce various functional groups onto the pyridazine ring .

科学的研究の応用

Medicinal Chemistry

Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate is primarily studied for its potential as a therapeutic agent. Its structural analogs have shown promising results in various pharmacological activities, including:

  • Anticancer Activity : Research has indicated that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression . Specifically, studies demonstrate that this compound may target proliferative signaling pathways critical in tumor growth.

Neuroprotective Effects

In preclinical models, compounds related to this compound have exhibited neuroprotective properties. These effects are often linked to the modulation of neurotransmitter systems and receptor interactions, particularly involving dopaminergic pathways .

Antimicrobial Properties

The compound has been investigated for its antimicrobial efficacy against various pathogens. Studies have shown that it significantly reduces bacterial viability in cultures of Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antibiotics or adjunct therapies for bacterial infections.

Case Study 1: Anticancer Efficacy

A study assessed the anticancer effects of this compound on prostate cancer cells. The compound was found to induce significant apoptosis, leading to a marked decrease in cell viability. Flow cytometric analysis revealed an increase in early and late apoptotic cells, indicating its potential as an anticancer agent .

Case Study 2: Neuroprotective Mechanisms

In animal models of neurodegeneration, similar compounds demonstrated protective effects against MPTP-induced toxicity. These findings suggest that this compound may enhance neuronal survival through D3 receptor activation, highlighting its therapeutic potential in neurodegenerative diseases .

作用機序

The mechanism of action of Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycle , substituent groups , and ester modifications . Below is a detailed comparison:

Pyridazine Derivatives with Modified Substituents
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Methyl pyridazine-3-carboxylate 2166-24-7 C₆H₆N₂O₂ 154.13 Lacks piperidin-1-yl group at position 6
Dimethyl pyridazine-3,6-dicarboxylate 64210-57-7 C₈H₈N₂O₄ 196.16 Additional methyl ester at position 6
Ethyl 6-methylpyridazine-3-carboxylate 1126-10-9 C₉H₁₁N₂O₂ 179.19 Ethyl ester at position 3; methyl at position 6
Ethyl pyridazine-3-carboxylate 604000-34-2 C₇H₈N₂O₂ 152.15 Ethyl ester replaces methyl ester

Key Observations :

  • Piperidin-1-yl vs. Smaller Substituents : The piperidin-1-yl group in the target compound introduces a bulky, electron-rich amine substituent, which may enhance lipophilicity and influence binding interactions compared to smaller groups (e.g., methyl or hydrogen) .
  • Ester Modifications : Ethyl esters (e.g., Ethyl pyridazine-3-carboxylate) increase molecular weight and may alter solubility compared to methyl esters .
Heterocyclic Analogs with Piperidine Substituents
Compound Name CAS Number Core Heterocycle Key Structural Features
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione - Pyrimidine Piperidine linked via methyl group; phenolic substituent
(E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate - Pyridine Pyrrolidin-1-yl (5-membered amine) at position 6

Key Observations :

  • Pyridazine vs. Pyridine/Pyrimidine Cores: Pyridazines (two adjacent nitrogen atoms) exhibit distinct electronic properties compared to pyridines (one nitrogen) or pyrimidines (two non-adjacent nitrogens).
  • Piperidine vs.
Physicochemical and Functional Comparisons
Property Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate Methyl pyridazine-3-carboxylate Ethyl 6-methylpyridazine-3-carboxylate
Molecular Weight 221.26 154.13 179.19
LogP (Predicted) ~2.1* ~0.8* ~1.5*
Solubility (Water) Low (lipophilic substituents) Moderate Low
Bioactivity Potential Unreported Unreported Unreported

*Predicted using fragment-based methods due to lack of experimental data.

Key Insights :

  • The piperidin-1-yl group significantly increases molecular weight and predicted lipophilicity (LogP) compared to simpler analogs, suggesting enhanced membrane permeability .
  • The absence of dicarboxylate groups (cf. Dimethyl pyridazine-3,6-dicarboxylate) may reduce polarity and aqueous solubility .

生物活性

Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate is a pyridazine derivative that has garnered attention for its potential biological activities. This compound, characterized by a methyl ester group at the 3-position and a piperidine substituent at the 6-position, has a molecular formula of C11H15N3O2 and a molecular weight of 221.26 g/mol . The biological activity of this compound, while not extensively documented in isolated studies, can be inferred from the properties of similar pyridazine derivatives.

General Pharmacological Properties

Pyridazine derivatives, including this compound, are known to exhibit a variety of pharmacological activities:

  • Antimicrobial : Some pyridazine compounds have shown effectiveness against various microbial strains.
  • Anticancer : Research indicates that certain pyridazine derivatives possess anticancer properties, influencing cell proliferation and apoptosis in cancer cell lines .
  • Antidepressant : The interaction with neurotransmitter systems suggests potential antidepressant activities.
  • Anti-hypertensive : Some studies have indicated that these compounds may affect blood pressure regulation.
  • Antiplatelet : Certain derivatives inhibit calcium ion influx, which is crucial for platelet aggregation .

The mechanism of action for this compound likely involves interactions with specific molecular targets. The presence of the piperidine group may enhance binding affinity to biological receptors or enzymes, leading to modulation of their activity. Pyridazine derivatives have been noted to impact various biochemical pathways, contributing to their diverse pharmacological effects .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the anticancer effects of several pyridazine derivatives, revealing that compounds similar to this compound could induce apoptosis in cancer cell lines such as T-47D and MDA-MB-231. These studies showed significant increases in apoptotic cell populations upon treatment with these derivatives .
  • Antimicrobial Properties :
    • Research into related pyridazine compounds has demonstrated antimicrobial effectiveness against various pathogens, indicating that this compound may exhibit similar properties based on structural analogies .

Data Table: Biological Activities of Pyridazine Derivatives

Activity TypeRelated CompoundsObserved Effects
Anticancer3,6-disubstituted pyridazinesInduced apoptosis in T-47D and MDA-MB-231 cells
AntimicrobialVarious pyridazinesEffective against multiple microbial strains
AntidepressantPyridazine derivativesModulation of neurotransmitter systems
Anti-hypertensivePyridazinone derivativesRegulation of blood pressure
AntiplateletPyridazinone derivativesInhibition of calcium influx for platelet aggregation

Q & A

Q. What are the common synthetic routes for Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Core Formation : Suzuki-Miyaura coupling to attach the piperidine group to the pyridazine ring. For example, methyl pyridazine-3-carboxylate derivatives are coupled with piperidine-containing boronic esters under palladium catalysis .
  • Esterification : Introduction of the methyl ester via nucleophilic substitution or direct esterification of a carboxylic acid precursor .
  • Purification : Column chromatography or recrystallization to isolate the product. Post-synthetic modifications (e.g., hydrolysis) may require LiOH treatment .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry and substituent integration. For example, piperidine proton signals appear as broad singlets (δ 1.5–2.5 ppm) .
  • LCMS/HPLC : Validate molecular weight (e.g., m/z 263 [M+H]+^+) and purity. Retention times under specific conditions (e.g., SMD-TFA05) help compare batches .
  • X-ray Crystallography : SHELX and ORTEP-3 software resolve crystal structures, confirming bond angles and stereochemistry .

Advanced Research Questions

Q. How can reaction yields be optimized during piperidine coupling?

Methodological Answer:

  • Catalyst Screening : Test Pd(PPh3_3)4_4 vs. PdCl2_2(dppf) for Suzuki coupling efficiency.
  • Solvent Optimization : Use DMF or THF to enhance solubility of aromatic intermediates .
  • Temperature Control : Reactions at 80–100°C improve cross-coupling kinetics but may require inert atmospheres to prevent decomposition .

Q. How to resolve contradictions between NMR and LCMS data?

Methodological Answer:

  • Impurity Profiling : Use preparative HPLC to isolate minor components and re-analyze via high-resolution MS .
  • Dynamic Exchange Detection : Variable-temperature NMR identifies tautomers or rotamers that may obscure integration .
  • Complementary Techniques : X-ray crystallography definitively assigns structures if ambiguous signals persist .

Q. What strategies prevent ester hydrolysis during purification?

Methodological Answer:

  • pH Control : Avoid aqueous workups at high pH; use neutral extraction solvents (e.g., EtOAc) .
  • Low-Temperature Crystallization : Precipitate the ester from cold ether/hexane mixtures to minimize LiOH-induced hydrolysis .

Q. How to address stereochemical challenges in derivatives?

Methodological Answer:

  • Chiral Auxiliaries : Introduce enantiopure intermediates (e.g., (R)- or (S)-piperidine derivatives) before coupling .
  • Chiral HPLC : Separate diastereomers using columns like Chiralpak IA/IB with hexane:IPA mobile phases .

Data Contradiction Analysis

Q. Conflicting melting points in literature: How to validate?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Measure phase transitions under controlled heating rates to distinguish polymorphs .
  • Powder XRD : Compare diffraction patterns with known crystalline forms .

Q. Discrepancies in biological activity between batches?

Methodological Answer:

  • Residual Solvent Analysis : Use GC-MS to detect traces of DMF or THF, which may inhibit enzymatic assays .
  • Aggregation Testing : Dynamic light scattering (DLS) identifies nanoaggregates that falsely modulate activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-(piperidin-1-yl)pyridazine-3-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。